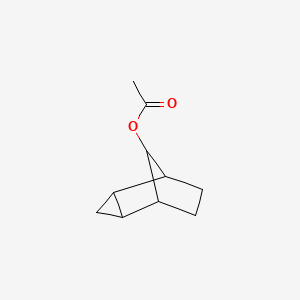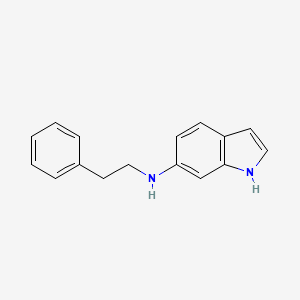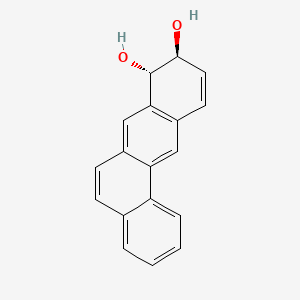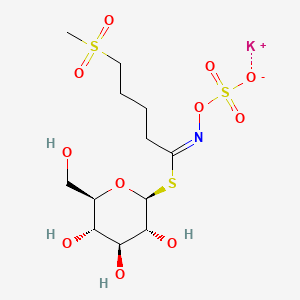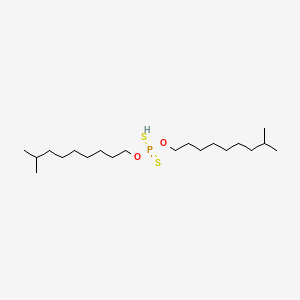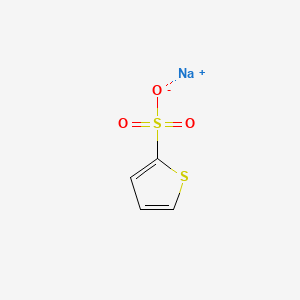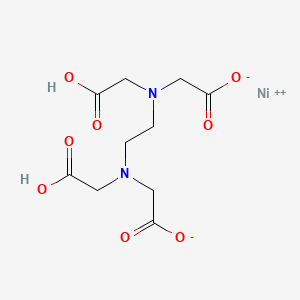
Nickel ethylenediaminetetraacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel ethylenediaminetetraacetic acid is a coordination compound formed by the chelation of nickel ions with ethylenediaminetetraacetic acid. Ethylenediaminetetraacetic acid is a widely used aminopolycarboxylic acid known for its ability to bind metal ions. The resulting complex, this compound, is utilized in various scientific and industrial applications due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel ethylenediaminetetraacetic acid can be synthesized through the reaction of nickel salts, such as nickel nitrate or nickel chloride, with ethylenediaminetetraacetic acid in an aqueous solution. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of the nickel salt. The mixture is then stirred and heated to facilitate the formation of the complex. The pH of the solution is adjusted to around 7 to ensure optimal chelation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process may include steps such as filtration and crystallization to purify the final product. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Nickel ethylenediaminetetraacetic acid undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized under certain conditions, leading to the formation of higher oxidation state nickel species.
Reduction: Reduction reactions can convert the nickel ion in the complex to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylenediaminetetraacetic acid ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions, with the pH and temperature carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Nickel ethylenediaminetetraacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound is employed in biochemical assays and as a chelating agent to remove metal ions from biological samples.
Medicine: this compound is investigated for its potential use in medical imaging and as a therapeutic agent for metal ion detoxification.
Industry: In industrial applications, it is used in electroplating, water treatment, and as a stabilizer in the production of certain materials.
Mechanism of Action
The mechanism by which nickel ethylenediaminetetraacetic acid exerts its effects involves the chelation of nickel ions by the ethylenediaminetetraacetic acid ligand. This chelation stabilizes the nickel ion and prevents it from participating in unwanted side reactions. The complex can interact with various molecular targets, including enzymes and metal ion transporters, influencing their activity and function.
Comparison with Similar Compounds
Nickel ethylenediaminetetraacetic acid can be compared with other similar compounds, such as:
- **Iron ethylenediaminetetraac
Copper ethylenediaminetetraacetic acid: Similar in structure but with copper as the central metal ion. It has different catalytic and chemical properties.
Zinc ethylenediaminetetraacetic acid: Another similar compound with zinc as the central metal ion, used in different industrial and biological applications.
Properties
CAS No. |
25481-21-4 |
|---|---|
Molecular Formula |
C10H14N2NiO8 |
Molecular Weight |
348.92 g/mol |
IUPAC Name |
2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;nickel(2+) |
InChI |
InChI=1S/C10H16N2O8.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI Key |
HTLPAEWBUABNNS-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)





